Aminofentanyl
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Overview
Description
Aminofentanyl is a synthetic opioid analgesic that is structurally related to fentanyl. It is a potent compound that acts on the central nervous system to provide pain relief. This compound is known for its high affinity for opioid receptors, making it a valuable compound in medical and scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aminofentanyl can be synthesized through the acylation of 1-(2-phenethyl)-4-(N-anilino)piperidine with phthaloyl protected beta-alaninyl chloride in the presence of diisopropylethylamine (DIPEA), followed by deprotection with hydrazine hydrate . Another method involves the reaction of 4-piperidone hydrochloride with aniline in a reducing environment to produce 4-anilinopiperidine, which is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with stringent control over reaction conditions to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: Aminofentanyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are used under basic conditions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aminofentanyl has several applications in scientific research:
Chemistry: Used as a reference compound in the synthesis of new opioid analogs.
Biology: Studied for its interaction with opioid receptors and its effects on cellular signaling pathways.
Medicine: Investigated for its potential use in pain management and anesthesia.
Industry: Used in the development of new analgesic formulations and drug delivery systems.
Mechanism of Action
Aminofentanyl exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor, in the central nervous system. This binding inhibits the release of neurotransmitters, leading to reduced perception of pain and increased pain tolerance. The molecular targets include G-protein-coupled receptors, which activate downstream signaling pathways to produce analgesic effects .
Comparison with Similar Compounds
Fentanyl: A potent opioid analgesic with a similar structure but different pharmacokinetic properties.
Alfentanil: A short-acting opioid with rapid onset and shorter duration of action compared to aminofentanyl.
Sufentanil: An even more potent opioid with a higher affinity for opioid receptors than this compound.
Uniqueness: this compound is unique due to its specific structural modifications, which provide a balance between potency and duration of action. Its high affinity for opioid receptors makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H29N3O |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
3-amino-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide |
InChI |
InChI=1S/C22H29N3O/c23-15-11-22(26)25(20-9-5-2-6-10-20)21-13-17-24(18-14-21)16-12-19-7-3-1-4-8-19/h1-10,21H,11-18,23H2 |
InChI Key |
WBHIZNRNVFOZMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)CCN)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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